molecular formula C14H17NO4 B13944436 tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate

tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate

Cat. No.: B13944436
M. Wt: 263.29 g/mol
InChI Key: CVBZGEVKTGHFRI-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylic acid and a formyl group. The presence of the 1,1-dimethylethyl ester group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes and esters can lead to the formation of the benzoxazine ring . The reaction conditions often require the use of catalysts such as acetic anhydride, polyphosphoric acid, or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester is unique due to the presence of the formyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 7-formyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-10(9-16)4-5-11(12)15/h4-5,8-9H,6-7H2,1-3H3

InChI Key

CVBZGEVKTGHFRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C=O

Origin of Product

United States

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